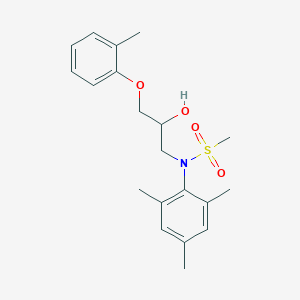

N-(2-hydroxy-3-(o-tolyloxy)propyl)-N-mesitylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-(o-tolyloxy)propyl)-N-mesitylmethanesulfonamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. NS8593 is a modulator of small conductance calcium-activated potassium channels (SK channels) and has been shown to have a variety of effects on the nervous system.

Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by NMR, which is crucial for understanding drug metabolism and developing pharmaceuticals with improved efficacy and safety profiles (Zmijewski et al., 2006).

Synthesis and Biological Evaluation

The synthesis of saclofen and other sulfonic acid derivatives highlights the chemical versatility of sulfonamides and their potential as GABAB receptor antagonists, pointing towards the role of sulfonamide derivatives in developing new therapeutics (Abbenante & Prager, 1992).

Enzyme Inhibition for Therapeutic Application

Carbonic anhydrase inhibitors have been developed from water-soluble, aminoacyl/dipeptidyl sulfonamides, demonstrating the utility of sulfonamide derivatives in creating drugs with potential applications in treating glaucoma and other conditions related to enzyme dysfunction (Scozzafava et al., 1999).

Chemical Synthesis and Drug Development

N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized, showcasing the importance of sulfonamide derivatives in medicinal chemistry for the development of new compounds with therapeutic potential (Xiaojun Han, 2010).

Prodrug Forms for Improved Drug Delivery

Research into N-acyl derivatives of model sulfonamides as potential prodrug forms for the sulfonamide group occurring in carbonic anhydrase inhibitors highlights the strategic modification of drug molecules to enhance their delivery and efficacy (Larsen et al., 1988).

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(2-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-14-10-16(3)20(17(4)11-14)21(26(5,23)24)12-18(22)13-25-19-9-7-6-8-15(19)2/h6-11,18,22H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQCYSDDRGKAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN(C2=C(C=C(C=C2C)C)C)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-(o-tolyloxy)propyl)-N-mesitylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)